
1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by a five-membered lactam ring with a methyl group at the first position and a phenyl group at the third position. Pyrrolones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through various methods. One common approach involves the condensation of a substituted amine with a carboxylic acid moiety, followed by acid-mediated cyclization . Another method includes the use of methanesulfonic acid under reflux conditions to achieve the desired pyrrolone structure .
Industrial Production Methods: Industrial production of this compound typically involves scalable and practical synthetic routes. For example, a four-step synthesis process has been developed for similar pyrrolone compounds, which includes the synthesis of intermediate compounds in water and the use of triflic acid for N-deprotection .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Amines and reduced pyrrolone derivatives.
Substitution: Substituted pyrrolones with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its interaction with cellular DNA and proteins can contribute to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolinone: Another heterocyclic compound with similar structural features but different biological activities.
3-Pyrrolin-2-one, 1-methyl-: A closely related compound with variations in its chemical structure and properties.
Uniqueness: this compound stands out due to its unique combination of a methyl and phenyl group on the pyrrolone ring, which contributes to its distinct biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
55164-56-2 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1-methyl-4-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H11NO/c1-12-8-7-10(11(12)13)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI-Schlüssel |
SGDZMXLMTJPWDY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC=C(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



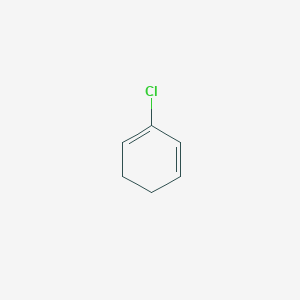
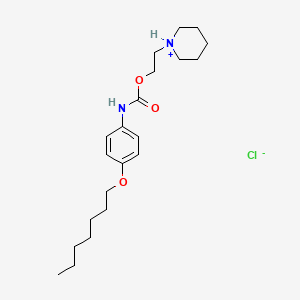
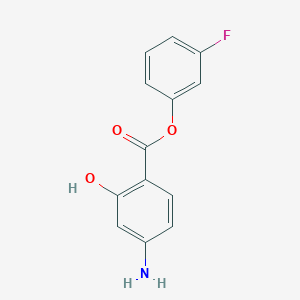
![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)

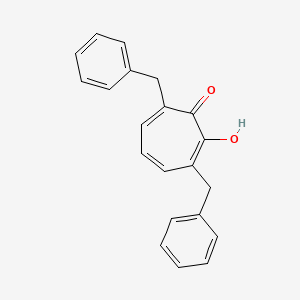
![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
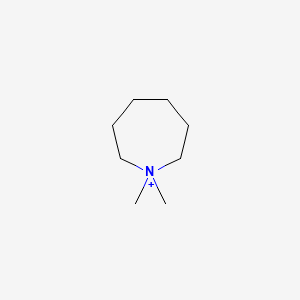
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)
